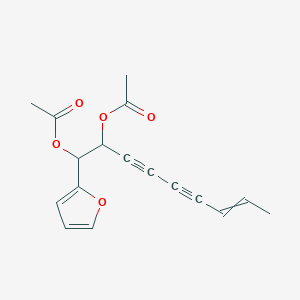
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate is a complex organic compound characterized by its unique structure, which includes a furan ring, an enyne system, and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation reactions. This method involves the reaction of O-acyl oximes with α-amino ketones, utilizing copper catalysts to drive the formation of the desired product . The reaction conditions often require precise control of temperature, solvent, and catalyst concentration to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and yield, and implementing cost-effective purification techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring and enyne system can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the enyne system, converting it into more saturated compounds.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to substitute the acetate groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to the formation of various functionalized derivatives.
Applications De Recherche Scientifique
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s furan ring and enyne system can participate in various biochemical reactions, influencing cellular pathways and processes. The acetate groups can also undergo hydrolysis, releasing acetic acid and modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in having a furan ring but differs in the side chain structure.
Trifluorotoluene: Contains a trifluoromethyl group attached to a benzene ring, used in similar applications but with different chemical properties.
Uniqueness
(7E)-1-(acetyloxy)-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl acetate is unique due to its combination of a furan ring, an enyne system, and acetate groups. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
[1-acetyloxy-1-(furan-2-yl)non-7-en-3,5-diyn-2-yl] acetate |
InChI |
InChI=1S/C17H16O5/c1-4-5-6-7-8-10-16(21-13(2)18)17(22-14(3)19)15-11-9-12-20-15/h4-5,9,11-12,16-17H,1-3H3 |
Clé InChI |
WCXFKFDHRIMXRF-UHFFFAOYSA-N |
SMILES canonique |
CC=CC#CC#CC(C(C1=CC=CO1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


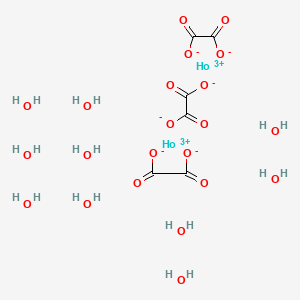
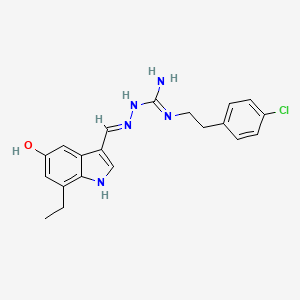
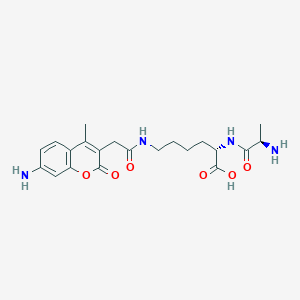
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate](/img/structure/B12433193.png)
![6-{[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy}-5-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12433215.png)


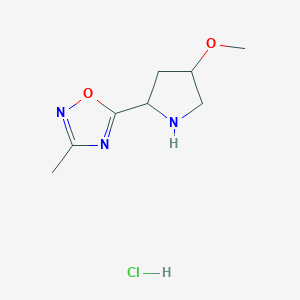

![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
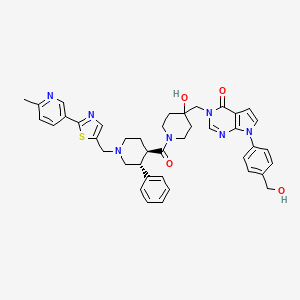
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
